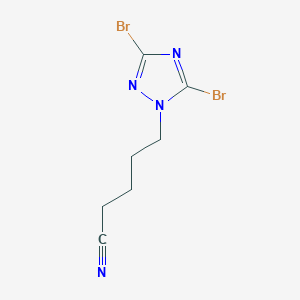
5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile is a chemical compound that features a triazole ring substituted with two bromine atoms and a pentanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a suitable pentanenitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms on the triazole ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling reactions: The triazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as sodium borohydride, and oxidizing agents like hydrogen peroxide. Solvents such as DMF, tetrahydrofuran (THF), and acetonitrile are often employed to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated triazole derivative, while oxidation might produce a triazole oxide.
Scientific Research Applications
5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing triazole rings.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and triazole ring can form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: A precursor to 5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile, used in similar synthetic applications.
3,5-Dimethyl-1H-1,2,4-triazole: Another triazole derivative with different substituents, used in various chemical syntheses.
1,2,4-Triazole: The parent compound of the triazole family, widely used in pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a pentanenitrile group, which confer distinct reactivity and potential applications compared to other triazole derivatives. Its ability to undergo diverse chemical reactions and form specific interactions with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
5-(3,5-dibromo-1,2,4-triazol-1-yl)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N4/c8-6-11-7(9)13(12-6)5-3-1-2-4-10/h1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJKJFZTBZUJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN1C(=NC(=N1)Br)Br)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)
![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)
![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)
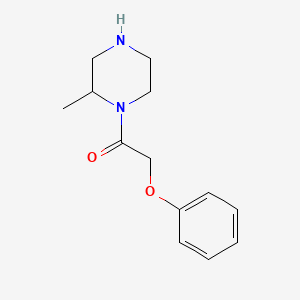
![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)
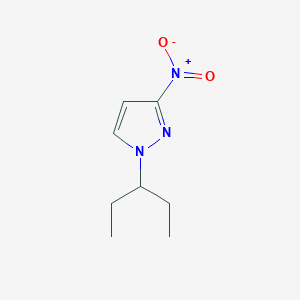
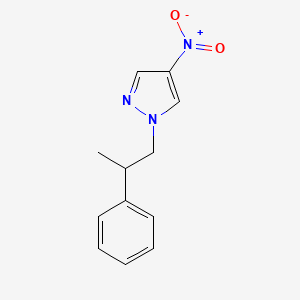
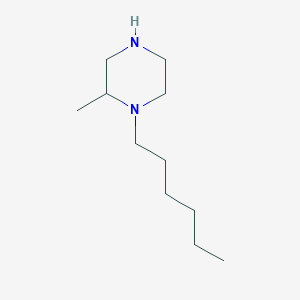

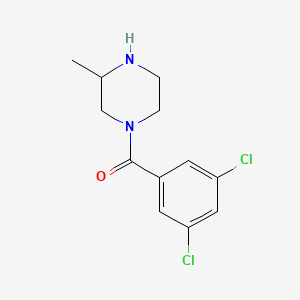
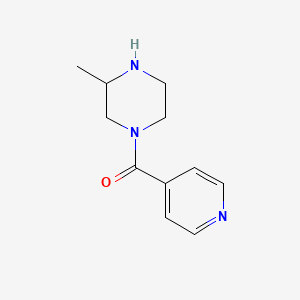
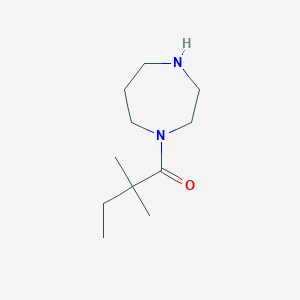
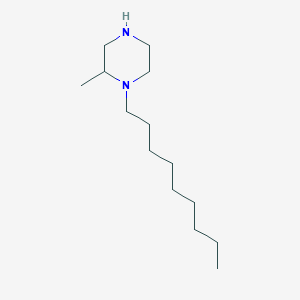
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)
